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molecular formula C11H15NO3 B8516576 2-Nitro-5-phenyl-3-pentanol

2-Nitro-5-phenyl-3-pentanol

Cat. No. B8516576
M. Wt: 209.24 g/mol
InChI Key: HHYHIAWRJCAJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893098B2

Procedure details

Following the procedure of One et al, J. Heterocyclic Chem., 1994, 31, 707-710, which is incorporated by reference, nitroethane (10 mL, 139.2 mmol, 96%) and 3-phenylpropionaldehyde (18.49 mL, 139.9 mmol) were dissolved in THF (70 mL, 2 M). After cooling to −10° C. in a brine bath, 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) (1.46 mL, 9.74 mmol) was added, and allowed to stir until complete by HPLC (75 min). The reaction was diluted with diethyl ether and H2O, and then the organic was removed and washed with saturated aqueous NaHCO3 and brine. The aqueous layers were back-extracted with diethyl ether, and the combined organics were dried with Na2SO4, filtered, and concentrated to provide 179, which was used without further purification in the next step. HPLC: 9.68 min. (Note: The retention time for the starting materials follow: nitroethane: 6.49 min.; 3-phenylpropionaldehyde: 9.45 min).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
18.49 mL
Type
reactant
Reaction Step Three
Quantity
1.46 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH3:5])([O-:3])=[O:2].[C:6]1([CH2:12][CH2:13][CH:14]=[O:15])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.N12CCCN=C1CCCCC2>C1COCC1.C(OCC)C.O>[N+:1]([CH:4]([CH3:5])[CH:14]([OH:15])[CH2:13][CH2:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
nitroethane
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Step Three
Name
Quantity
18.49 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O
Step Four
Name
Quantity
1.46 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
to stir until complete by HPLC (75 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic was removed
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were back-extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
[N+](=O)([O-])C(C(CCC1=CC=CC=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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